molecular formula C14H29NO3 B12662601 Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- CAS No. 158948-13-1

Decanamide, N-(2-(2-hydroxyethoxy)ethyl)-

Katalognummer: B12662601
CAS-Nummer: 158948-13-1
Molekulargewicht: 259.38 g/mol
InChI-Schlüssel: BKCHFSQUGUUHFZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- is an organic compound with the molecular formula C14H29NO3 It is characterized by the presence of a decanamide backbone with a 2-(2-hydroxyethoxy)ethyl substituent

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- can be synthesized through the reaction of 2-ethoxyethyl bromide with N-acetylcyclohexanamide. This reaction typically involves the use of a hydantoin ring reaction . The reaction conditions include the use of appropriate solvents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- may involve large-scale synthesis using similar reaction pathways. The process is optimized for yield and purity, ensuring that the compound meets the required specifications for its intended applications.

Analyse Chemischer Reaktionen

Types of Reactions

Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Wissenschaftliche Forschungsanwendungen

Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context of its use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Decanamide, N-(2-(2-hydroxyethoxy)ethyl)- is unique due to its specific substituent pattern, which imparts distinct chemical and physical properties. These properties make it suitable for specialized applications that may not be achievable with other similar compounds.

Eigenschaften

CAS-Nummer

158948-13-1

Molekularformel

C14H29NO3

Molekulargewicht

259.38 g/mol

IUPAC-Name

N-[2-(2-hydroxyethoxy)ethyl]decanamide

InChI

InChI=1S/C14H29NO3/c1-2-3-4-5-6-7-8-9-14(17)15-10-12-18-13-11-16/h16H,2-13H2,1H3,(H,15,17)

InChI-Schlüssel

BKCHFSQUGUUHFZ-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCC(=O)NCCOCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.